molecular formula C20H16Cl2N4O4 B12750031 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 182314-64-3

3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No.: B12750031
CAS No.: 182314-64-3
M. Wt: 447.3 g/mol
InChI Key: NHCAEPYZJFNEGT-AATRIKPKSA-N
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Description

3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid involves multiple steps. One common approach is the condensation of 4,6-dichloroindole-2-carboxylic acid with an appropriate aniline derivative under acidic or basic conditions. The reaction typically requires a catalyst and may involve intermediate steps such as protection and deprotection of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and indole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The dichloro groups on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s indole core is of interest due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding.

Medicine

The compound has potential applications in drug development, particularly in designing molecules that target specific biological pathways. Its structure suggests it could interact with proteins involved in cancer or inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The indole core can bind to various proteins, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    4,6-Dichloroindole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    N-Phenyl-3-oxoprop-1-enyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid apart is its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its dichloroindole core is particularly noteworthy for its stability and ability to undergo various chemical transformations.

Properties

CAS No.

182314-64-3

Molecular Formula

C20H16Cl2N4O4

Molecular Weight

447.3 g/mol

IUPAC Name

3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C20H16Cl2N4O4/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30)/b6-5+

InChI Key

NHCAEPYZJFNEGT-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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